6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 1706450-60-3
Cat. No.: VC2825538
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1706450-60-3 |
---|---|
Molecular Formula | C8H12N4O2 |
Molecular Weight | 196.21 g/mol |
IUPAC Name | 6-piperazin-1-yl-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C8H12N4O2/c13-7-5-6(10-8(14)11-7)12-3-1-9-2-4-12/h5,9H,1-4H2,(H2,10,11,13,14) |
Standard InChI Key | ZBNRFCSXDQERJN-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=CC(=O)NC(=O)N2 |
Canonical SMILES | C1CN(CCN1)C2=CC(=O)NC(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
6-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound characterized by a pyrimidine ring with ketone groups at positions 2 and 4, and a piperazine ring attached at position 6. This unique molecular architecture contributes to its distinct chemical behavior and potential biological interactions.
Basic Identification Parameters
The compound is uniquely identified through several standardized parameters that enable precise tracking and documentation in chemical databases and research literature.
Parameter | Value |
---|---|
Chemical Name | 6-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione |
Common Synonyms | 6-piperazin-1-yl-1H-pyrimidine-2,4-dione; 6-piperazinouracil; 6-piperazin-1-ylpyrimidine-2,4-diol |
CAS Number | 1706450-60-3 |
Molecular Formula | C₈H₁₂N₄O₂ |
Molecular Weight | 196.21 g/mol |
MFCD Number | MFCD28897561 |
The compound's structure consists of a pyrimidine core with two carbonyl groups (at positions 2 and 4) and a piperazine ring attached at position 6. This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding, contributing to its potential biological activity .
Structural Representation and Identification Codes
Modern chemical databases utilize several standardized coding systems to represent and precisely identify chemical structures. These codes enable unambiguous identification of compounds across different research platforms and facilitate computational analysis.
Identification Code Type | Code |
---|---|
SMILES Notation | C1CN(CCN1)C2=CC(=O)NC(=O)N2 |
InChI | InChI=1S/C8H12N4O2/c13-7-5-6(10-8(14)11-7)12-3-1-9-2-4-12/h5,9H,1-4H2,(H2,10,11,13,14) |
InChIKey | ZBNRFCSXDQERJN-UHFFFAOYSA-N |
These structural identifiers are crucial for computational chemistry, database searching, and predictive modeling of the compound's properties and potential interactions .
Physicochemical Properties
The physicochemical properties of 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione determine its behavior in biological systems, including solubility, membrane permeability, and potential for drug development.
Physical and Solubility Parameters
Understanding the physical state and solubility characteristics is essential for formulation development and bioavailability predictions in pharmaceutical applications.
Property | Value |
---|---|
Physical Form | Solid |
XLogP3-AA | -1.3 |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 1 |
Topological Polar Surface Area | 73.5 Ų |
Complexity | 294 |
The negative XLogP3-AA value (-1.3) suggests that the compound is relatively hydrophilic, which could contribute to good water solubility but may limit passive diffusion across cell membranes. The combination of hydrogen bond donors (3) and acceptors (4) indicates a strong potential for intermolecular interactions with target proteins and water molecules .
Structural Features Affecting Bioactivity
The pyrimidine-2,4-dione moiety present in this compound shares structural similarity with nucleobases such as uracil, which could potentially allow for interactions with nucleic acid processing enzymes. The presence of a piperazine ring introduces basic nitrogen atoms that can form salt bridges with acidic residues in protein binding pockets, enhancing protein-ligand interactions.
Category | Classification |
---|---|
GHS Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |
Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 (Includes avoidance of dust/fume inhalation, wearing protective equipment, specific response measures for exposure) |
Laboratory work with this compound requires appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation to minimize exposure risks .
Supplier | Catalog Number | Purity |
---|---|---|
Life Chemicals Inc. | LIFH03DC4875 | 95% |
Combi-Blocks | HF-6914 | 95% |
Ambeed | Not specified | Not specified |
Commercial samples are typically characterized by spectroscopic methods such as NMR, mass spectrometry, and HPLC to confirm identity and purity .
Structure-Activity Relationship and Molecular Modifications
The basic scaffold of 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione offers multiple sites for structural modification to potentially enhance biological activity and optimize pharmacokinetic properties.
Key Sites for Structural Modification
Based on analogous structures in medicinal chemistry, several positions in the molecule present opportunities for derivatization:
-
The NH positions in the pyrimidine ring (positions 1 and 3) can be alkylated to form N-substituted derivatives, which may affect lipophilicity and binding specificity
-
The piperazine nitrogen (position 4' of the piperazine ring) provides an attachment point for additional functional groups, potentially enhancing binding to specific receptors
-
The carbonyl groups at positions 2 and 4 could potentially be modified to thione or other functional groups, altering hydrogen bonding capabilities
The methylated derivative, 1,3-dimethyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, represents one such modification already documented in chemical databases .
Related Compounds with Established Bioactivity
Several structurally related compounds provide insight into how modifications might affect the biological activity of 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione:
These relationships highlight the versatility of the basic scaffold and its potential for optimization toward specific therapeutic targets through systematic structural modifications .
Computational and Theoretical Studies
Computational approaches provide valuable insights into the structural properties, reactivity, and potential binding interactions of 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione without requiring extensive laboratory experiments.
Electronic Properties and Molecular Modeling
Density Functional Theory (DFT) calculations, similar to those performed on related compounds, can predict the electronic distribution and reactivity centers in the molecule. These computational methods help identify:
-
Electrostatic potential maps highlighting charge distribution
-
Frontier molecular orbital energies (HOMO and LUMO) that influence reactivity
-
Preferred conformations that may affect binding to biological targets
For the related compound urapidil, DFT calculations have been used to investigate its adsorption properties on graphene oxide surfaces, showing that the -NH group can interact with carboxylic acid groups through proton exchange mechanisms .
Predicted Pharmacokinetic Properties
Computational prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties can guide the development of 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione as a potential pharmaceutical:
-
The negative XLogP3-AA value (-1.3) suggests good aqueous solubility but potentially limited passive membrane permeability
-
The topological polar surface area (73.5 Ų) is below the threshold of 140 Ų typically associated with good oral bioavailability
-
The presence of a piperazine ring may increase susceptibility to metabolism by CYP enzymes, particularly through N-oxidation and N-dealkylation pathways
These predictions can inform formulation strategies and potential structural modifications to optimize drug-like properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume